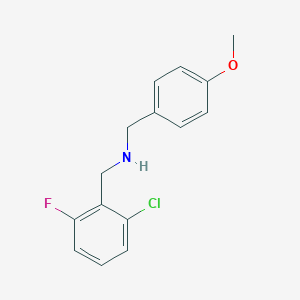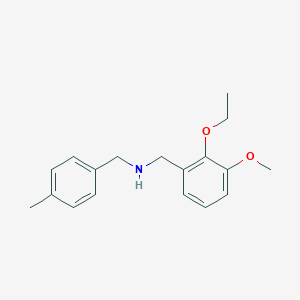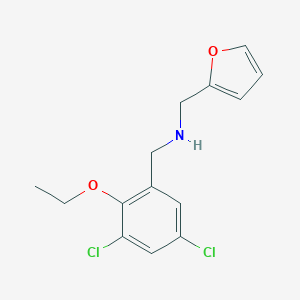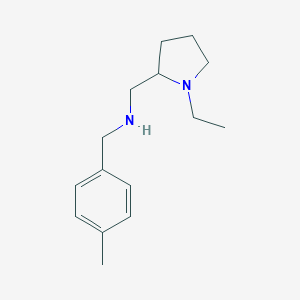
N-(2-cyclohex-1-en-1-ylethyl)-2-(4-methylphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-cyclohex-1-en-1-ylethyl)-2-(4-methylphenoxy)acetamide is a chemical compound commonly known as CYH-33. It is a synthetic compound that has been widely used in scientific research to investigate its potential biological and pharmacological properties. CYH-33 has been shown to have a range of effects on biological systems, including anti-inflammatory, analgesic, and anti-cancer properties. In
Mechanism of Action
The mechanism of action of CYH-33 is not fully understood, but it is believed to act through the inhibition of certain enzymes and signaling pathways involved in inflammation and cancer. Studies have shown that CYH-33 can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. Additionally, CYH-33 has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a signaling pathway involved in inflammation and cancer.
Biochemical and Physiological Effects:
CYH-33 has been shown to have a range of biochemical and physiological effects. Studies have demonstrated that CYH-33 can reduce the production of inflammatory cytokines and prostaglandins, leading to a decrease in inflammation and pain. Additionally, CYH-33 has been shown to induce apoptosis (programmed cell death) in cancer cells, leading to a decrease in cancer cell proliferation.
Advantages and Limitations for Lab Experiments
One advantage of CYH-33 is its ability to selectively target certain enzymes and signaling pathways involved in inflammation and cancer, making it a potential candidate for the development of new drugs for the treatment of these conditions. However, one limitation of CYH-33 is its limited solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research and development of CYH-33. One potential direction is the investigation of its potential as a treatment for chronic pain and inflammatory diseases. Additionally, further research could be done to investigate its potential as an anti-cancer agent, particularly in combination with other chemotherapy drugs. Furthermore, the development of new analogs of CYH-33 with improved solubility and bioavailability could lead to the development of more effective drugs for the treatment of these conditions.
Synthesis Methods
The synthesis of CYH-33 involves a multi-step process that begins with the reaction of 2-cyclohex-1-en-1-ol with ethyl bromoacetate to form 2-(cyclohex-1-en-1-yl)ethyl acetate. This compound is then reacted with sodium methoxide to form the sodium salt, which is then reacted with 4-methylphenol to obtain CYH-33.
Scientific Research Applications
CYH-33 has been widely used in scientific research to investigate its potential biological and pharmacological properties. Studies have shown that CYH-33 has anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammatory diseases. Additionally, CYH-33 has been shown to have anti-cancer properties, with studies demonstrating its ability to inhibit the growth of cancer cells in vitro.
properties
Product Name |
N-(2-cyclohex-1-en-1-ylethyl)-2-(4-methylphenoxy)acetamide |
|---|---|
Molecular Formula |
C17H23NO2 |
Molecular Weight |
273.37 g/mol |
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-2-(4-methylphenoxy)acetamide |
InChI |
InChI=1S/C17H23NO2/c1-14-7-9-16(10-8-14)20-13-17(19)18-12-11-15-5-3-2-4-6-15/h5,7-10H,2-4,6,11-13H2,1H3,(H,18,19) |
InChI Key |
LLHOXTVMJXVYPQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OCC(=O)NCCC2=CCCCC2 |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NCCC2=CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[4-(Propan-2-yl)benzyl]amino}butan-1-ol](/img/structure/B262693.png)


![N-(4-chlorobenzyl)-3-[(1-phenyl-1H-tetrazol-5-yl)thio]propan-1-amine](/img/structure/B262697.png)


![1-{3-[(4-fluorobenzyl)oxy]phenyl}-N-(furan-2-ylmethyl)methanamine](/img/structure/B262704.png)
![2-[(3,5-Dichloro-4-ethoxybenzyl)amino]-1-butanol](/img/structure/B262706.png)

![N-(3,5-dichloro-2-ethoxybenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine](/img/structure/B262709.png)
![N-cycloheptyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]amine](/img/structure/B262710.png)


![N-(4-ethylbenzyl)-N-[(1-ethyl-2-pyrrolidinyl)methyl]amine](/img/structure/B262718.png)